Cas no 4887-83-6 (7-Methyl-1H-benzodimidazole)

7-Methyl-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a methyl group at the 7-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic system and nitrogen-rich framework enhance reactivity in nucleophilic and electrophilic substitution reactions, facilitating the production of derivatives with tailored biological activity. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its versatility as a building block for bioactive molecules, including kinase inhibitors and antimicrobial agents, underscores its importance in medicinal chemistry research. High purity grades are available to meet stringent industrial and laboratory requirements.
7-Methyl-1H-benzodimidazole structure
7-Methyl-1H-benzodimidazole structure
Product Name:7-Methyl-1H-benzodimidazole
CAS No:4887-83-6
MF:C8H8N2
MW:132.162521362305
MDL:MFCD09842603
CID:328420
PubChem ID:1519341
Update Time:2025-10-12

7-Methyl-1H-benzodimidazole Chemical and Physical Properties

Names and Identifiers

    • 7-Methyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole,7-methyl-
    • 4-METHYL-1 H- BENZO[D]IMIDAZOLE
    • 7-methyl-1H-Benzimidazole
    • 4-methyl-1(3)H-benzimidazole
    • 4-methyl-1(3)H-benzoimidazole
    • 4-methyl-1H-benzoimidazole
    • 4-methylbenzimidazole
    • 4-methyl-benzimidazole
    • 7-methyl-1H-benzoimidazole
    • AC1LU2ZZ
    • CHEMBL446174
    • STK242091
    • SureCN8667
    • SureCN8668
    • 4-methyl-1H-benzo[d]imidazole
    • 4-methyl-1H-benzimidazole
    • 1H-Benzimidazole, 4-methyl-
    • 4-methyl-benz-imidazole
    • 4-methyl-1H-1,3-benzodiazole
    • QCXGJTGMGJOYDP-UHFFFAOYSA-N
    • BDBM50404897
    • 6206AJ
    • SCHEMBL8667
    • A871867
    • SY025070
    • DTXSID30364006
    • AC-30769
    • DS-6817
    • FT-0741771
    • CCG-321643
    • MFCD09842603
    • AKOS005421853
    • 4887-83-6
    • AKOS006374694
    • MFCD00272527
    • AM806475
    • CS-0012653
    • AMY11990
    • DA-16741
    • benzimidazole, 4-methyl-
    • 7-Methyl-1H-benzodimidazole
    • MDL: MFCD09842603
    • Inchi: 1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10)
    • InChI Key: QCXGJTGMGJOYDP-UHFFFAOYSA-N
    • SMILES: N1C=NC2C(C)=CC=CC1=2

Computed Properties

  • Exact Mass: 132.06884
  • Monoisotopic Mass: 132.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 145-146 ºC
  • Boiling Point: 363.2±11.0℃ at 760 mmHg
  • Flash Point: 204.044 °C
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 28.68

7-Methyl-1H-benzodimidazole Security Information

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7-Methyl-1H-benzodimidazole Suppliers

Amadis Chemical Company Limited
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(CAS:4887-83-6)7-Methyl-1H-benzodimidazole
Order Number:A871867
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:31
Price ($):186.0
Email:sales@amadischem.com

7-Methyl-1H-benzodimidazole Related Literature

Additional information on 7-Methyl-1H-benzodimidazole

Introduction to 7-Methyl-1H-benzodimidazole (CAS No. 4887-83-6)

7-Methyl-1H-benzodimidazole, identified by the chemical compound code CAS No. 4887-83-6, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzodimidazole class, a structural motif known for its broad spectrum of biological activities. The presence of a methyl substituent at the 7-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and material science applications.

The molecular structure of 7-Methyl-1H-benzodimidazole consists of a benzene ring fused with two imidazole rings, with a methyl group attached to the 7-position of the benzene ring. This arrangement imparts specific interactions with biological targets, including enzymes and receptors, which has been leveraged in the development of novel therapeutic agents. The compound's stability under various conditions and its ability to undergo further functionalization make it a valuable intermediate in synthetic chemistry.

In recent years, 7-Methyl-1H-benzodimidazole has been explored as a key building block in the synthesis of biologically active molecules. Its incorporation into more complex structures has led to the discovery of compounds with potential applications in treating neurological disorders, infectious diseases, and cancer. The benzodimidazole core is particularly interesting because it can mimic natural products and small-molecule drugs, offering a scaffold for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 7-Methyl-1H-benzodimidazole is its role in medicinal chemistry research. Researchers have utilized this compound to develop inhibitors targeting various disease-causing enzymes. For instance, derivatives of 7-Methyl-1H-benzodimidazole have shown promise in inhibiting kinases, which are overactive in many cancers. The methyl group at the 7-position enhances binding affinity by optimizing interactions with the active site of these enzymes, leading to more potent and selective inhibitors.

The synthesis of 7-Methyl-1H-benzodimidazole involves multi-step organic reactions that highlight its synthetic utility. Traditional methods include condensation reactions between appropriately substituted precursors, followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making CAS No. 4887-83-6 accessible for industrial applications.

Recent studies have also explored the pharmacological properties of 7-Methyl-1H-benzodimidazole derivatives. These compounds have been tested for their ability to modulate biological pathways relevant to inflammation, neurodegeneration, and metabolic disorders. The benzodimidazole scaffold's ability to engage with multiple targets underscores its potential as a therapeutic agent. Additionally, computational modeling has been employed to predict how structural modifications affect biological activity, accelerating the drug discovery process.

The chemical properties of 7-Methyl-1H-benzodimidazole make it an attractive candidate for material science applications as well. Its aromaticity and heterocyclic nature contribute to its stability and reactivity, allowing it to be incorporated into polymers and other materials with enhanced functional properties. Researchers are investigating its use in developing sensors and catalysts that could have implications in environmental monitoring and industrial processes.

In conclusion, 7-Methyl-1H-benzodimidazole (CAS No. 4887-83-6) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and biological activities have made it a focus of research efforts aimed at developing new treatments for various diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its importance in scientific endeavors.

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Amadis Chemical Company Limited
(CAS:4887-83-6)7-Methyl-1H-benzodimidazole
A871867
Purity:99%
Quantity:25g
Price ($):186.0
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